molecular formula C9H5BrClF3O B1604278 4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride CAS No. 948553-14-8

4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride

Cat. No. B1604278
M. Wt: 301.49 g/mol
InChI Key: KDBGNVBIKFJPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride” is a chemical compound with the linear formula C8H6BrClO . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .


Molecular Structure Analysis

The molecular weight of “4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride” is 233.493 . The molecular formula is C8H6BrClO .


Physical And Chemical Properties Analysis

“4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride” is a liquid that appears clear colorless to pale yellow . It has a refractive index of 1.4740-1.4790 at 20°C . It reacts with water .

Safety And Hazards

This compound is moisture sensitive and should be stored under dry inert gas . It should be protected from humidity and water . It’s incompatible with water, bases, alcohol, and oxidizing agents .

Future Directions

As an important raw material and intermediate in various fields, “4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride” likely has a wide range of potential applications. Its future directions would likely be influenced by developments in these fields, particularly in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .

properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c10-4-6-2-1-5(8(11)15)3-7(6)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBGNVBIKFJPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648809
Record name 4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride

CAS RN

948553-14-8
Record name 4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.00 g of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid was dissolved in dichloromethane (q.s.), then 2 drops of anhydrous N,N′-dimethylformamide were added. Then 2 ml of oxalyl chloride was added dropwise to the mixture. The reaction mixture was reacted at room temperature for 5 h, and concentrated to provide the product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 6
4-(Bromomethyl)-3-(trifluoromethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.